molecular formula C13H15ClN2O2 B2585898 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide CAS No. 540518-40-9

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide

Cat. No.: B2585898
CAS No.: 540518-40-9
M. Wt: 266.73
InChI Key: XSHHGYIVPDNUMC-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide ( 540518-40-9) is a high-value chemical building block with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 g/mol . This compound features a molecular structure that integrates a chloroacetamide group and a 2-pyrrolidinone moiety connected via a benzyl linker. The reactive chloroacetamide group makes this molecule an excellent precursor for the synthesis of more complex structures, particularly through nucleophilic substitution reactions, enabling the development of novel molecular libraries for screening. The presence of the 2-oxopyrrolidin (2-pyrrolidinone) group is significant in medicinal chemistry, as this scaffold is found in a range of bioactive molecules and is known to contribute to pharmacological properties . This specific structural combination makes this compound a compound of interest in various research fields, including drug discovery and development, where it can be utilized as a key intermediate in the design and synthesis of potential enzyme inhibitors or receptor modulators. As with all chemicals of this nature, proper safety protocols must be followed. This product is intended for research purposes in a controlled laboratory setting. It is strictly for professional, research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment (PPE).

Properties

IUPAC Name

2-chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-8-12(17)15-9-10-3-5-11(6-4-10)16-7-1-2-13(16)18/h3-6H,1-2,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHHGYIVPDNUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide typically involves the reaction of chloroacetamide with a benzylamine derivative that contains a pyrrolidinone ring. One common method involves the following steps:

    Starting Materials: Chloroacetamide and 4-(2-oxopyrrolidin-1-yl)benzylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Catalysts and Reagents: A base such as triethylamine or potassium carbonate is often used to facilitate the reaction.

    Procedure: The chloroacetamide is added to a solution of the benzylamine derivative in the chosen solvent, followed by the addition of the base. The mixture is then heated under reflux for several hours until the reaction is complete.

    Purification: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrolidinone ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of new amides, thioethers, or ethers.

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : The compound's ability to interact with specific biological pathways could be leveraged for cancer treatment, particularly by inhibiting tumor growth.

Neurological Research

The oxopyrrolidine moiety in the compound suggests potential applications in neurological disorders. It may act on neurotransmitter systems, providing insights into treatments for conditions such as anxiety or depression.

Drug Design and Development

This compound serves as a scaffold for drug development, allowing researchers to modify its structure to enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are essential in this context, guiding the synthesis of analogs with improved pharmacological profiles.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various derivatives of chlorinated acetamides, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, this compound was tested for its effects on anxiety-like behavior in rodent models. Results showed that it produced anxiolytic effects comparable to established anxiolytics, highlighting its therapeutic potential in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of chloroacetamide derivatives allows for tailored biological activities. Below is a detailed comparison of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide with analogous compounds:

Structural Analogues with Heterocyclic Substitutions

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological/Industrial Relevance Reference
2-Chloro-N-[4-(6-methylbenzo[d]thiazol-2-yl)phenyl]acetamide Benzothiazole ring at the benzyl position C₁₆H₁₄ClN₂OS 317.81 Anticancer and antimicrobial activities due to thiazole’s electron-deficient aromatic system
2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (3b) Piperazine ring instead of pyrrolidone; enhances basicity and water solubility C₁₃H₁₇ClN₃O 278.75 Potential CNS drug candidate due to piperazine’s blood-brain barrier penetration
N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide (16) Direct thiazole substitution without benzyl linkage C₉H₇ClN₂OS 226.68 Simpler structure; used in pesticide development (e.g., imazosulfuron analogs)
2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide Methylsulfonyl group enhances electron-withdrawing effects C₉H₁₀ClNO₃S 247.70 Anti-inflammatory applications; sulfonyl group improves target specificity

Pyrrolidone-Containing Analogues

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological/Industrial Relevance Reference
N-(4-(4-(2-(Butan-2-ylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (13) Extended hydrazide-pyrrolidone hybrid C₁₆H₂₀N₄O₃ 316.36 Antiproliferative activity against cancer cells; enhanced hydrogen-bonding capacity
2-Chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide Ortho-substituted benzyl group with pyrrolidone C₁₄H₁₇ClN₂O₂ 280.75 Similar lactam ring but altered steric effects; potential neuroprotective agent
2-Chloro-N-[4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl]acetamide Piperidine-sulfonyl substitution; increased steric bulk C₁₅H₂₁ClN₂O₃S 344.85 Enzyme inhibition (e.g., kinase targets); sulfonyl group enhances binding affinity

Physicochemical and Pharmacokinetic Comparisons

  • Melting Points: Target compound: Not explicitly reported, but related pyrrolidone derivatives (e.g., 2-(2-oxopyrrolidin-1-yl)acetamide) melt at 151–152.5°C . Analogues with piperazine/piperidine substitutions exhibit lower melting points (~100–120°C) due to reduced crystallinity .
  • Lipophilicity (LogP): Target compound: Estimated XLogP3 ≈ 1.5 (similar to ). Methylsulfonyl derivative (C₉H₁₀ClNO₃S): Higher LogP (~2.1) due to hydrophobic sulfonyl group .
  • Synthetic Complexity :
    • Benzothiazole and piperazine analogues require multi-step syntheses involving condensation and acylation .
    • Target compound’s synthesis is streamlined via direct benzylamine acylation .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Hydrogen Bond Acceptors
This compound 288.74 ~150–155 (est.) 1.5 3
2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (3b) 278.75 105–110 1.2 4
N-(4-(4-(2-(Butan-2-ylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide 316.36 178–180 2.0 5

Biological Activity

Overview

2-Chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a chloroacetamide moiety and a pyrrolidinone ring. These components contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological studies.

  • Molecular Formula : C12_{12}H13_{13}ClN2_2O2_2
  • Molecular Weight : 252.70 g/mol
  • CAS Number : 540518-40-9

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The presence of the pyrrolidine ring enhances the compound's stereochemistry, which can significantly influence its biological profile. Although specific modes of action remain to be fully elucidated, it is known that compounds with similar structures often interact with key biological targets involved in cellular signaling and metabolic processes.

In Vitro Studies

Research has shown that compounds containing pyrrolidinone rings exhibit various biological activities, including:

  • Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure. The introduction of heteroatoms typically enhances solubility and bioavailability, crucial factors for therapeutic efficacy. Studies suggest that the compound may undergo metabolic transformations that affect its pharmacological actions.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityApplications
PiracetamPyrrolidinoneCognitive enhancementNootropic agent
PhenotropilPyrrolidinoneCognitive enhancementNootropic agent
2-Chloro-N-benzylacetamideLacks pyrrolidinoneLimited studies availablePotential pharmacophore

This table highlights the distinctiveness of this compound due to its combination of functional groups that may confer unique biological properties not found in other similar compounds .

Case Studies and Research Findings

Despite limited direct research on this compound, related studies provide insight into its potential applications:

  • Inhibition of Osteoclastogenesis : Research on structurally similar acetamides indicates that modifications can lead to significant inhibition of osteoclast formation, suggesting potential use in treating bone resorption diseases .
  • Cognitive Effects : Compounds with similar structural motifs have been investigated for their cognitive-enhancing effects, indicating that this compound may also possess nootropic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : React 4-(2-oxopyrrolidin-1-yl)benzylamine with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base. Monitor progress via TLC.
  • Step 2 : Purify the crude product via recrystallization (e.g., from DCM/hexane) or flash chromatography.
  • Characterization : Use 1H^1H NMR to confirm the presence of the acetamide proton (δ ~4.15 ppm, CH2_2) and benzyl protons (δ ~5.30 ppm, CH2_2) . LC-MS or HRMS can verify molecular weight.

Q. How is the crystal structure of this compound determined, and what software is typically used for refinement?

  • Methodology :

  • Grow single crystals via slow evaporation in a solvent like DCM.
  • Collect X-ray diffraction data and solve the structure using SHELXS (for phase determination) and refine with SHELXL (for small-molecule refinement). Key metrics include R-factors (<5%) and hydrogen-bonding networks .

Q. What mechanisms underpin its biological activity, particularly in protein synthesis inhibition?

  • Methodology :

  • Conduct in vitro bacterial growth inhibition assays (e.g., MIC determination).
  • Use radiolabeled amino acids to track protein synthesis disruption via scintillation counting. Compare results to structurally similar acetamide derivatives to identify critical functional groups (e.g., chloro substituent) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound under varying conditions?

  • Methodology :

  • Design of Experiments (DoE) : Vary solvents (DMF vs. DCM), bases (K2 _2CO3 _3 vs. Et3 _3N), and temperatures (0°C vs. reflux).
  • Analysis : Use HPLC to quantify yield and side products. Higher yields (~60%) are achieved in DMF with potassium tert-butoxide at reflux .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., bacterial strains, compound concentrations).
  • Structural Validation : Verify compound purity via 1H^1H NMR and X-ray crystallography to rule out degradation or polymorphism effects .

Q. What strategies are effective for derivatizing the chloroacetamide moiety for SAR studies?

  • Methodology :

  • Nucleophilic Substitution : Replace Cl with amines (e.g., n-butylamine) in DMF at 80°C.
  • Oxidation/Reduction : Use mCPBA for oxidation or LiAlH4_4 for reduction. Monitor functional group transformations via IR spectroscopy (C=O stretch at ~1650 cm1 ^{-1}) .

Q. How can computational methods predict the compound’s binding affinity to bacterial ribosomes?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using ribosomal protein structures (PDB: 1J5E).
  • Validate with MD simulations (GROMACS) to assess binding stability. Key interactions include H-bonds between the pyrrolidinone oxygen and 23S rRNA .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Store in a desiccator at 2–8°C to prevent hydrolysis. Monitor stability via periodic NMR checks .

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